molecular formula C18H11ClF3NO2 B285835 N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B285835
M. Wt: 365.7 g/mol
InChI Key: ZYYZPZWBUWANHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide, also known as CTFC, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. CTFC belongs to the class of compounds known as furan carboxamides, which have been found to exhibit a range of biological activities.

Mechanism of Action

N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been found to inhibit the activity of HDAC6 by binding to a specific site on the enzyme. This binding prevents the enzyme from carrying out its normal function, which can lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell death in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been found to inhibit the growth and migration of cancer cells, as well as to induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. However, one limitation is that the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, this compound may have applications in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Further research is needed to fully understand the compound's mechanisms of action and potential therapeutic uses.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves a multi-step process that begins with the reaction of 2-chlorobenzoic acid with 3-(trifluoromethyl)aniline to form the intermediate 2-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan. This intermediate is then treated with oxalyl chloride and N,N-dimethylformamide to form the final product, this compound.

Scientific Research Applications

N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, such as HDAC6, which are involved in the development of cancer and other diseases.

Properties

Molecular Formula

C18H11ClF3NO2

Molecular Weight

365.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H11ClF3NO2/c19-13-6-1-2-7-14(13)23-17(24)16-9-8-15(25-16)11-4-3-5-12(10-11)18(20,21)22/h1-10H,(H,23,24)

InChI Key

ZYYZPZWBUWANHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)Cl

Origin of Product

United States

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